molecular formula C17H15N5O3 B5704286 methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate

methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate

Cat. No. B5704286
M. Wt: 337.33 g/mol
InChI Key: VPMGMSLQIYBBIG-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTH is a derivative of benzotriazole, which is a heterocyclic compound that is widely used in organic chemistry. In

Scientific Research Applications

Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate is used as a reagent for the determination of various compounds, such as phenols, amines, and amino acids. In environmental science, methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate is used for the detection and quantification of pollutants, such as pesticides and heavy metals. In biomedical research, methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been shown to possess various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been shown to inhibit the activity of cyclooxygenase, which is an enzyme involved in the production of inflammatory mediators. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been shown to possess various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and anticancer properties. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been shown to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms for the prevention of oxidative stress. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has also been shown to induce apoptosis and inhibit cell proliferation, which are important mechanisms for the prevention of cancer.

Advantages and Limitations for Lab Experiments

Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has several advantages for lab experiments, such as its high stability, low toxicity, and ease of synthesis. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate can be easily synthesized in large quantities and stored for a long time without significant degradation. However, methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate also has some limitations for lab experiments, such as its limited solubility in water and some organic solvents. This can make it difficult to use methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate in certain experimental setups, such as cell culture assays.

Future Directions

There are several future directions for the research on methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate. One direction is to explore its potential applications in drug discovery and development. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been shown to possess various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs. Another direction is to investigate the mechanism of action of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate in more detail. Understanding the molecular mechanisms by which methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate exerts its pharmacological effects can provide insights into the development of new therapies for various diseases. Finally, there is a need to optimize the synthesis method of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate to improve its yield and purity, which can facilitate its use in various research applications.
Conclusion:
In conclusion, methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate involves the reaction of benzotriazole with methyl 4-(carbamoyl)benzoate in the presence of hydrazine hydrate. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate possesses various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs. Further research is needed to explore the potential applications of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate and to optimize its synthesis method.

Synthesis Methods

The synthesis of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate involves the reaction of benzotriazole with methyl 4-(carbamoyl)benzoate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which is then converted to methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate by the addition of acetic anhydride. The yield of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

methyl 4-[[[2-(benzotriazol-1-yl)acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-25-17(24)13-8-6-12(7-9-13)10-18-20-16(23)11-22-15-5-3-2-4-14(15)19-21-22/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMGMSLQIYBBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(Z)-{[2-(1H-1,2,3-benzotriazol-1-YL)acetamido]imino}methyl]benzoate

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